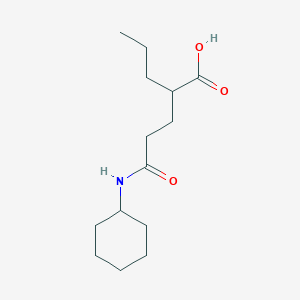
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide
Vue d'ensemble
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide is a complex chemical compound known for its versatile applications in scientific research. Its intricate structure allows it to be used in various fields such as medicine, chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide typically involves multiple steps, starting with the preparation of the isoindole coreThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves the use of automated reactors and continuous flow systems to maintain precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound .
Applications De Recherche Scientifique
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. This can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide include:
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)benzamide
- 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl (2R)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate .
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties. This makes it particularly valuable in research settings where precise interactions and effects are required .
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-11(2)16(22-18(24)14-5-3-4-6-15(14)19(22)25)17(23)21-12-7-9-13(10-8-12)28(20,26)27/h3-11,16H,1-2H3,(H,21,23)(H2,20,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAQAEFQZWIQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone](/img/structure/B4053292.png)
![4-({4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4053298.png)
![N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}-2-phenylpropanamide](/img/structure/B4053299.png)
![methyl 11-(3-bromophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4053307.png)
![4-ethoxy-3-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B4053319.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B4053327.png)
![2-[4-(biphenyl-4-yloxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B4053334.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-4-chloro-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4053345.png)
![2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE](/img/structure/B4053354.png)
![N-benzyl-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide](/img/structure/B4053361.png)
![N-[1-(4-methylphenyl)ethyl]-2-{4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B4053370.png)


